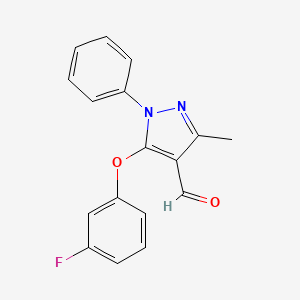

5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenoxy group, a methyl group, and a phenyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation reaction of hydrazine with a β-diketone or β-ketoester.

Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of the pyrazole intermediate with 3-fluorophenol.

Formylation: The final step is the formylation of the pyrazole derivative to introduce the aldehyde group at the 4-position. This can be done using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The aldehyde group in 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

Oxidation: 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(3-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential pharmacological activities. The compound is a precursor for synthesizing various pyrazole derivatives that exhibit significant biological activities:

- Anticonvulsant Activity : Derivatives synthesized from this compound have shown potential anticonvulsant properties, making them candidates for treating epilepsy .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, which are valuable in developing treatments for inflammatory diseases .

Synthesis of Novel Compounds

This compound serves as an important intermediate in synthesizing other biologically active molecules. For instance:

- Hydrazone Derivatives : It can be reacted with hydrazines to produce hydrazone derivatives, which have been evaluated for analgesic and anti-inflammatory activities .

- Functionalized Pyrazoles : The compound's structure allows for further modifications, leading to the creation of functionalized pyrazoles that may possess enhanced pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives from this compound:

Case Study 1: Anticonvulsant Activity

A study synthesized several derivatives from this compound and evaluated their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant protective effects against induced seizures, suggesting their potential use in epilepsy treatment .

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of pyrazole derivatives derived from this compound demonstrated that these compounds could reduce inflammation in carrageenan-induced paw edema models. This suggests their applicability in treating inflammatory disorders .

Mecanismo De Acción

The mechanism of action of 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, the fluorophenoxy group may enhance the compound’s binding affinity to its target proteins, leading to increased biological activity .

Comparación Con Compuestos Similares

5-(3-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

5-(3-bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.

5-(3-methylphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorophenoxy group in 5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde imparts unique properties such as increased lipophilicity and enhanced binding affinity to target proteins. This makes it a valuable compound for the development of new drugs and agrochemicals .

Actividad Biológica

5-(3-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative noted for its diverse biological activities. This compound, characterized by a unique combination of a fluorophenoxy group, a methyl group, and a phenyl group, has been the subject of various studies exploring its potential in medicinal chemistry, particularly in antimicrobial and anticancer applications.

The compound has the following chemical properties:

- Molecular Formula : C17H13FN2O2

- Molecular Weight : 296.30 g/mol

- CAS Number : 926205-25-6

The synthesis typically involves:

- Formation of the Pyrazole Ring : Cyclocondensation of hydrazine with a β-diketone or β-ketoester.

- Introduction of the Fluorophenoxy Group : Nucleophilic substitution with 3-fluorophenol.

- Formylation : Vilsmeier-Haack reaction to introduce the aldehyde group at the 4-position.

These steps yield a compound that exhibits enhanced lipophilicity and binding affinity due to the presence of the fluorine atom, which is crucial for its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, it has demonstrated significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting growth:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

| Other Pyrazole Derivatives | 0.22 - 0.25 | Various pathogens |

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this pyrazole derivative have been explored in several studies. It has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF7 | 3.79 | Significant cytotoxicity |

| SF-268 | 12.50 | Moderate cytotoxicity |

| NCI-H460 | 42.30 | Lower potency observed |

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with key molecular targets involved in inflammatory and proliferative processes. Notably, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation .

Comparative Analysis

When compared to similar compounds, such as those with chlorophenoxy or bromophenoxy groups, this compound demonstrates unique properties attributed to its fluorinated structure:

| Compound Type | Unique Feature |

|---|---|

| Chlorophenoxy Derivative | Lower lipophilicity |

| Bromophenoxy Derivative | Different binding affinities |

| Methylphenoxy Derivative | Less potent biological activity |

This uniqueness makes it a valuable candidate for drug development and agrochemical applications .

Propiedades

IUPAC Name |

5-(3-fluorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c1-12-16(11-21)17(22-15-9-5-6-13(18)10-15)20(19-12)14-7-3-2-4-8-14/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCLRPPPHZSBNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.